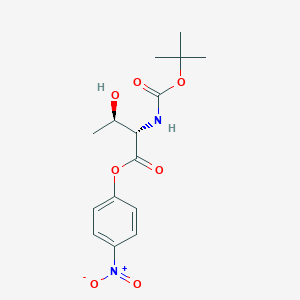

Boc-Thr-ONp

説明

Boc-thr-onp, also known as BOC-O-BENZYL-L-THREONINE 4-NITROPHENYL ESTER, is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.45 . It is used in scientific research and has applications in various fields such as drug discovery, organic synthesis, and biochemical studies.

Synthesis Analysis

The formation of Boc-protected amines and amino acids, like this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .

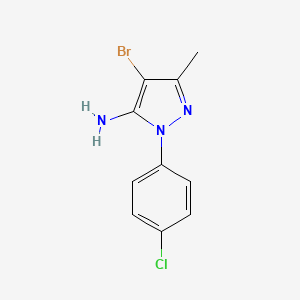

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H26N2O7 . The structure is derived from the combination of the Boc group, which is a tert-butoxycarbonyl protecting group, and the thr-onp group, which represents the threonine and 4-nitrophenyl components of the molecule.

Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This stability allows for the use of this compound in various chemical reactions, particularly in peptide synthesis . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .

科学的研究の応用

2,3-不飽和糖質の合成

Boc-Thr-ONpは、炭水化物とその生物学的プロセスにおける役割の研究において重要な2,3-不飽和糖質の合成に使用されます。 反応には、パー-O-アセチル化グルカルとEr(OTf)3触媒が含まれます .

疎水性ペプチドの合成

this compoundは、疎水性ペプチドの合成に有利です。疎水性ペプチドは、その性質のために合成が困難ですが、膜タンパク質やその他の疎水性生体分子の研究に不可欠です .

4. エステルおよびチオエステル部分を含むペプチドの合成 エステルおよびチオエステル基を含むペプチドの合成にも役立ちます。これは、ネイティブケミカルリゲーションのためのペプチドチオエステルの生成に重要です .

5. tert-ブトキシカルボニル保護アミノ酸イオン液体 (Boc-AAIL) の調製 this compoundは、市販のBoc保護アミノ酸で中和することにより、Boc-AAILを調製するために使用できます。 これらのイオン液体は、さまざまな化学合成プロセスで応用されています .

作用機序

Target of Action

Boc-Thr-ONP, also known as N-Boc-O-tert-butyl-L-threonine, is primarily used in organic synthesis . It is a protecting group for amino acids and peptides, which means it shields functional groups in the amino acids from the reactivity of other functional groups .

Mode of Action

The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is then removed or deprotected through a process called Boc deprotection . This process involves the use of a strong acid, such as trifluoroacetic acid (TFA), and can occur at high temperatures .

Biochemical Pathways

It is known that this compound participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-o-acetylated glucal in the presence of er(otf) 3 catalyst .

Result of Action

The primary result of this compound’s action is the protection of amino acids and peptides during organic synthesis . By protecting these molecules, this compound allows for more complex reactions to occur without unwanted side reactions.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Boc deprotection process requires a strong acid and can occur at high temperatures . Therefore, the action, efficacy, and stability of this compound are highly dependent on the specific conditions of the chemical environment.

特性

IUPAC Name |

(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURWBXFMOUSMJX-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

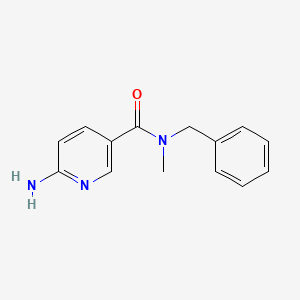

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)